molecular formula C8H12N4 B15276199 {2-methyl-2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine

{2-methyl-2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine

Cat. No.: B15276199
M. Wt: 164.21 g/mol
InChI Key: BMEWKWAZKROFAO-UHFFFAOYSA-N
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Description

{2-methyl-2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine is a chemical intermediate based on the privileged imidazo[1,2-a]pyrimidine scaffold, a structure of high interest in medicinal and agricultural chemistry. While specific biological data for this compound may be limited, its core structure is recognized as a key building block in pharmaceutical research, particularly in the discovery of new anticancer agents. Related imidazo[1,2-a]pyrimidine derivatives have demonstrated significant cytotoxic activity against breast cancer cell lines such as MCF-7 and MDA-MB-231, with some compounds functioning by inducing apoptosis through the modulation of Bax/Bcl-2 gene ratios . Furthermore, the imidazo[1,2-a]pyrimidine scaffold is found in compounds investigated as Wee1 kinase inhibitors, presenting a potential mechanism for anticancer drug development . Beyond oncology, this heterocyclic system has established applications in the synthesis of fungicides and other agrochemicals, as seen in patents for related methylpyrimidine derivatives . Researchers value this amine-bearing compound for its utility in constructing more complex molecules via further functionalization of its reactive methanamine group. It serves as a crucial precursor in organic synthesis, aiding in the exploration of structure-activity relationships for various therapeutic targets. This product is intended for research purposes in laboratory settings and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H12N4

Molecular Weight

164.21 g/mol

IUPAC Name

(2-methyl-2,3-dihydroimidazo[1,2-a]pyrimidin-5-yl)methanamine

InChI

InChI=1S/C8H12N4/c1-6-5-12-7(4-9)2-3-10-8(12)11-6/h2-3,6H,4-5,9H2,1H3

InChI Key

BMEWKWAZKROFAO-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C(=CC=NC2=N1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-methyl-2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyrimidine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyrimidine core. The reaction conditions often involve heating under reflux in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

{2-methyl-2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the imidazole or pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts for condensation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

{2-methyl-2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of {2-methyl-2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride

  • Key Difference : Lacks the 2-methyl group present in the target compound but includes a dihydrochloride salt, enhancing aqueous solubility.
  • The salt form increases bioavailability in physiological systems .

2-(4-Fluorophenyl)-7-methyl-5-piperidinoimidazo[1,2-a]pyrimidine

  • Key Difference : Incorporates a 4-fluorophenyl group and piperidine at position 5 instead of methanamine.
  • Impact : The fluorophenyl group enhances lipophilicity and metabolic stability, while the piperidine moiety introduces basicity, favoring interactions with aspartate or glutamate residues in targets like G protein-coupled receptors (GPCRs) .

(Pyrimidin-5-yl)methanamine dihydrochloride

  • Key Difference: Simplifies the scaffold to a monocyclic pyrimidine, lacking the fused imidazole ring.

Pharmacological and Industrial Relevance

  • The 2-methyl substitution in the target compound may confer selectivity over kinases sensitive to bulkier substituents.
  • Fluorophenyl and piperidine analogs () are prioritized in anticancer and antiviral research due to enhanced membrane permeability and target engagement.
  • Dihydrochloride salts () are preferred in preclinical formulations for improved solubility but may exhibit different toxicity profiles.

Biological Activity

{2-methyl-2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine is a nitrogen-containing heterocyclic compound belonging to the imidazo[1,2-a]pyrimidine family. Its unique structure, characterized by a fused imidazole and pyrimidine ring system with a methyl group at the 2-position, contributes to its potential biological activities. This article reviews the compound's biological activity, focusing on its interactions with biological macromolecules, therapeutic implications, and relevant research findings.

  • Molecular Formula : C8_8H12_{12}N4_4
  • Molecular Weight : 164.21 g/mol
  • IUPAC Name : (2-methyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidin-5-yl)methanamine
  • Canonical SMILES : CC1CN2C(CCN=C2N1)CN

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its interactions with enzymes and receptors. Research indicates that this compound may act as either an inhibitor or an agonist depending on the specific biological target.

  • Enzyme Inhibition : The compound has demonstrated the ability to bind to various enzymes, potentially inhibiting their activity. This interaction can lead to altered metabolic pathways and physiological effects.
  • Receptor Modulation : It may also interact with specific receptors, influencing signaling pathways that are crucial for cellular function.

Study 1: Anticancer Activity

A study focused on the synthesis of compounds similar to this compound revealed its potential as an anticancer agent. The synthesized compounds showed significant antiproliferative activity against various cancer cell lines including:

  • Breast Cancer (MDA-MB-231) : Over 60% inhibition observed.
  • Liver Cancer (HepG2) : Inhibition rates around 50%.

The study highlighted that the structural modifications influenced the anticancer efficacy significantly .

Study 2: Interaction with Biological Macromolecules

Research indicated that this compound could effectively bind to several biological macromolecules. In vitro assays demonstrated that:

  • It inhibited key enzymes involved in metabolic pathways.
  • It modulated receptor functions leading to downstream physiological effects .

Comparison with Related Compounds

Compound NameStructural FeaturesBiological Activity
This compoundMethyl group at 2-positionEnzyme inhibitor; receptor modulator
Imidazo[1,2-a]pyridineLacks pyrimidine ringDifferent biological profile
Pyrido[1,2-a]pyrimidineContains pyridine instead of imidazoleAltered reactivity affecting biological activity

Q & A

Advanced Research Question

  • In vitro assays : Fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure dissociation constants (K_d) .
  • Molecular docking : Using software like AutoDock Vina to predict binding poses with kinase ATP-binding pockets (PDB: 5P1) .
  • Isothermal titration calorimetry (ITC) : Quantifies enthalpy changes during ligand-receptor interactions .

How should discrepancies in reported biological activity be addressed?

Advanced Research Question

  • Purity validation : Reanalyze compound batches via HPLC (>95% purity) to exclude impurities affecting activity .
  • Assay standardization : Cross-validate using multiple cell lines (e.g., HEK293 vs. HeLa) and positive controls (e.g., imatinib for kinase inhibition) .
  • Meta-analysis : Compare structural analogs (e.g., substituent effects on IC₅₀ values) to identify activity trends .

What factors influence the compound’s stability during storage?

Basic Research Question

  • pH sensitivity : Degrades in acidic conditions (pH < 4) due to imine hydrolysis; store in neutral buffers .
  • Light exposure : UV light induces ring-opening reactions; use amber vials for long-term storage .
  • Temperature : Stable at –20°C for >6 months; avoid repeated freeze-thaw cycles .

How can computational methods predict physicochemical properties?

Advanced Research Question

  • DFT calculations : Estimate HOMO/LUMO energies for redox behavior and solubility (e.g., using Gaussian 16) .
  • ADMET prediction : Tools like SwissADME assess drug-likeness (e.g., logP ~2.1, moderate blood-brain barrier permeability) .
  • Molecular dynamics (MD) : Simulate aqueous solubility by analyzing solvation shells over 100-ns trajectories .

How do structural modifications alter bioactivity?

Advanced Research Question
A structure-activity relationship (SAR) study might compare:

Substituent Position Effect on Activity Reference
MethylC2↑ Kinase selectivity
Halogen (Cl, Br)C8↑ Antimicrobial potency
MethoxyC5↓ Cytotoxicity

Substitutions at C2 (methyl) enhance target selectivity, while halogens at C8 improve microbial inhibition .

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